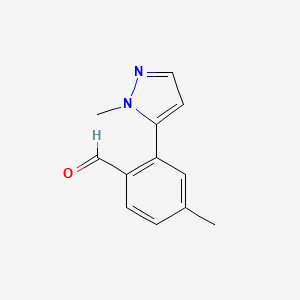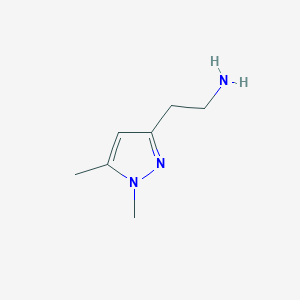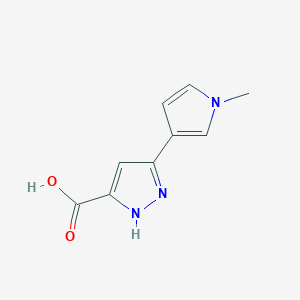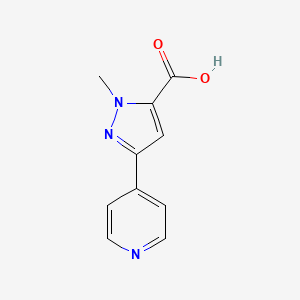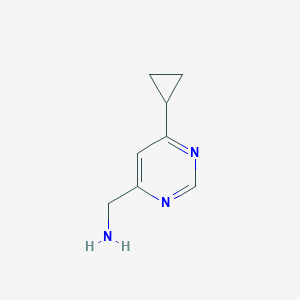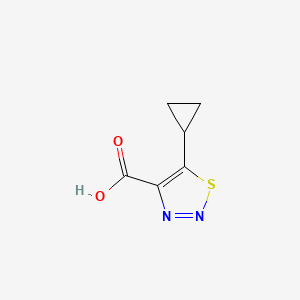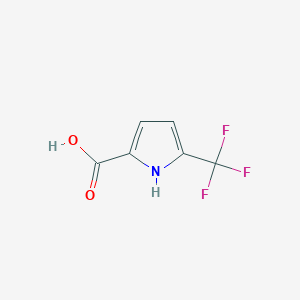![molecular formula C11H8F2N2O2 B1530736 1-[(3,4-二氟苯基)甲基]-1H-吡唑-4-羧酸 CAS No. 1174666-16-0](/img/structure/B1530736.png)
1-[(3,4-二氟苯基)甲基]-1H-吡唑-4-羧酸
描述
1-[(3,4-Difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a difluorophenyl group and a carboxylic acid functional group
科学研究应用
1-[(3,4-Difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to understand the interaction of difluorophenyl groups with biological targets.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound might interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Based on the broad spectrum of biological activities exhibited by similar compounds , it can be inferred that this compound might influence a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the diverse biological activities of similar compounds , it can be inferred that this compound might induce a range of molecular and cellular changes.
生化分析
Biochemical Properties
1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as succinate dehydrogenase, which is a key enzyme in the mitochondrial electron transport chain . The interaction between 1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid and succinate dehydrogenase results in the inhibition of the enzyme’s activity, thereby affecting cellular respiration and energy production .
Cellular Effects
The effects of 1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of succinate dehydrogenase by 1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid leads to a decrease in ATP production, which can affect cell proliferation and survival . Additionally, this compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
At the molecular level, 1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of succinate dehydrogenase, leading to enzyme inhibition . This binding interaction is facilitated by the presence of the difluorophenyl and pyrazole moieties, which enhance the compound’s affinity for the enzyme . The inhibition of succinate dehydrogenase results in a cascade of molecular events, including the disruption of the electron transport chain and the induction of oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biochemical properties and can contribute to the observed long-term effects on cells .
Dosage Effects in Animal Models
The effects of 1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit succinate dehydrogenase activity . At higher doses, the compound can induce toxic effects, including oxidative stress, mitochondrial dysfunction, and apoptosis . These dose-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects .
Metabolic Pathways
1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid is involved in several metabolic pathways, primarily through its interaction with succinate dehydrogenase. The inhibition of this enzyme disrupts the tricarboxylic acid cycle and the electron transport chain, leading to alterations in metabolic flux and metabolite levels . Additionally, the compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of 1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, it can accumulate in specific cellular compartments, such as mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid is primarily within the mitochondria, where it interacts with succinate dehydrogenase . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This subcellular localization is crucial for its activity and function, as it allows the compound to effectively inhibit succinate dehydrogenase and disrupt mitochondrial function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with a suitable difluorophenyl halide in the presence of a base.
Carboxylation: The final step involves the carboxylation of the pyrazole derivative to introduce the carboxylic acid group. This can be achieved using reagents such as carbon dioxide under high pressure and temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green chemistry principles can also be employed to make the process more efficient and environmentally friendly.
化学反应分析
Types of Reactions: 1-[(3,4-Difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and halides can be used in substitution reactions, typically in the presence of a base.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.
Reduction Products: Alcohols and other reduced forms of the carboxylic acid group.
Substitution Products: Derivatives with different functional groups at the pyrazole ring.
相似化合物的比较
1-[(3,4-Difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-[(2,4-Difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid: Similar structure but with a different position of the difluorophenyl group.
1-[(3,4-Dichlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid: Similar structure but with chlorine atoms instead of fluorine atoms.
1-[(3,4-Difluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the pyrazole ring.
These compounds share similarities in their core structure but differ in the substituents and positions, leading to variations in their chemical and biological properties.
属性
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c12-9-2-1-7(3-10(9)13)5-15-6-8(4-14-15)11(16)17/h1-4,6H,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXODTDKYDNWQTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=N2)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


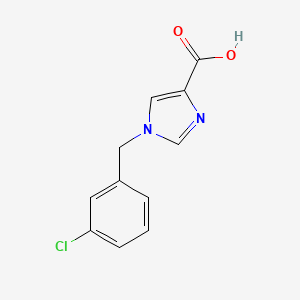
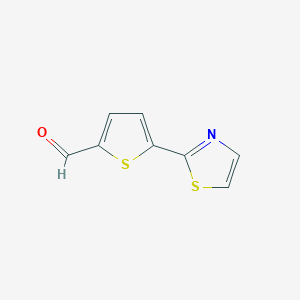
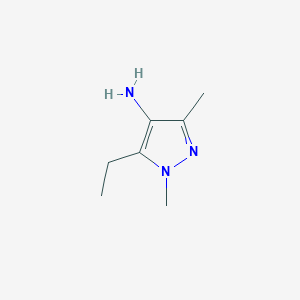
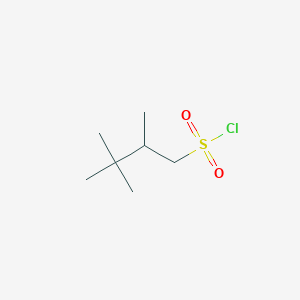
![2-Chloro-1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole](/img/structure/B1530660.png)
